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molecular formula C15H12BrN B155249 1-benzyl-5-bromo-1H-indole CAS No. 10075-51-1

1-benzyl-5-bromo-1H-indole

Cat. No. B155249
M. Wt: 286.17 g/mol
InChI Key: AQXJFUYUNHLBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05929281

Procedure details

In a suspension of 26.6 g of KOH in 200 ml of dimethylformamide, 20.1 g of solid 5-bromoindole was incorporated while being stirred. The mixture was stirred for 50 minutes at room temperature, and 25.4 g of benzyl chloride was dropwise added to the mixture over a period of 16 minutes at a temperature of not higher than 30° C. The reaction mixture was maintained at 30° C. in an oil bath for 5 hours with stirring. After completion of the reaction, 200 ml of water was added and the thus-formed aqueous phase was extracted with 120 ml of ether three times. The thus-obtained organic phase was washed with water and dried over sodium sulfate overnight. The dried product was concentrated to dryness and then recrystallized from isopropyl ether to give 23.5 g of N-benzyl-5-bromoindole. The yield was 80% by mole.
Name
Quantity
26.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Br:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2.[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O>CN(C)C=O>[CH2:13]([N:9]1[C:10]2[C:6](=[CH:5][C:4]([Br:3])=[CH:12][CH:11]=2)[CH:7]=[CH:8]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
26.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
solid
Quantity
20.1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
25.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 50 minutes at room temperature
Duration
50 min
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the thus-formed aqueous phase was extracted with 120 ml of ether three times
WASH
Type
WASH
Details
The thus-obtained organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The dried product was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=CC2=CC(=CC=C12)Br
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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